
E3 ligase Ligand-Linker Conjugates 12
概要
説明
VH032-PEG3-N3は、(S,R,S)-AHPCベースのフォン・ヒッペル・リンダウリガンドと3ユニットのポリエチレングリコールリンカーを組み込んだ、合成されたE3リガーゼリガンド-リンカーコンジュゲートです。この化合物は、創薬開発における新しいアプローチであるプロテオリシス標的キメラ(PROTAC)技術で使用されます。VH032-PEG3-N3はクリックケミストリー試薬であり、銅触媒アジド-アルキン環状付加反応を起こすことができるアジド基を含んでいます .
準備方法
合成経路と反応条件
VH032-PEG3-N3の合成には、(S,R,S)-AHPCベースのフォン・ヒッペル・リンダウリガンドと3ユニットのポリエチレングリコールリンカーの組み込みが含まれます。この化合物はアジド基を含んでおり、アルキン基を含む分子と銅触媒アジド-アルキン環状付加反応を起こすことができます。歪み促進アルキン-アジド環状付加反応は、ジベンゾシクロオクチンまたはビシクロノニル基を含む分子でも起こり得ます .
工業生産方法
VH032-PEG3-N3の工業生産には、実験室合成と同じ原理を用いた大規模合成が含まれます。このプロセスには、フォン・ヒッペル・リンダウリガンド、ポリエチレングリコールリンカー、およびアジド基の調製が含まれ、続いて制御された条件下でそれらを結合させて、高純度と高収率を確保します .
化学反応の分析
Key Synthetic Steps:
Step | Reaction Type | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Amide Coupling | EDC/NHS, DMF, RT | Attach VHL ligand to PEG3 linker |
2 | Azide Introduction | Sodium azide, DMSO, 60°C | Functionalize linker terminus for conjugation |
3 | Purification | Reverse-phase HPLC | Isolate conjugate with >95% purity |
The PEG3 linker balances hydrophilicity and flexibility, enabling optimal ternary complex formation between the target protein, PROTAC, and E3 ligase .
Conjugation Reactions
The terminal azide group enables site-specific conjugation with alkyne-modified target ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Example applications:
Table 1: Common Conjugation Partners
Critical Factors :
- Linker length : PEG3 (vs. PEG9) optimizes spatial proximity for efficient ubiquitination .
- Solubility : Conjugate 12 exhibits 77.43 mM solubility in DMSO, facilitating in vitro assays .
Functional Group Reactivity
The azide group in Conjugate 12 participates in:
- Click Chemistry : Rapid, high-yield reactions with alkynes under mild conditions (e.g., CuSO₄/ascorbate) .
- Staudinger Ligation : Forms stable amide bonds with phosphine-modified molecules .
Stability Notes :
- Azide remains stable in DMSO at -20°C for ≥1 month .
- Avoid prolonged exposure to reducing agents (e.g., DTT) to prevent degradation.
Comparative Linker Chemistry
Conjugate 12’s PEG3 linker outperforms longer variants in degradation efficiency:
Table 2: Linker Length vs. Degradation Efficiency
Compound | Linker Length | Target Protein | Degradation Efficiency |
---|---|---|---|
Conjugate 12 | PEG3 | BRD4 | 85% at 100 nM |
sTCO-PEG9-CRBN | PEG9 | mCherry-EGFP | <10% at 1 µM |
Shorter linkers enhance ternary complex formation by reducing conformational entropy .
Biological Activity and Validation
Conjugate 12-based PROTACs demonstrate:
科学的研究の応用
Applications in Drug Development
E3 ligase ligand-linker conjugates 12 have shown significant promise in various therapeutic applications:
- Cancer Therapy : PROTACs utilizing E3 ligase ligand-linker conjugates have been developed to selectively degrade oncogenic proteins. For instance, studies have demonstrated their ability to target proteins involved in cancer pathways effectively.
- Autoimmune Diseases : These conjugates can also be tailored to degrade proteins implicated in autoimmune responses, offering new avenues for treatment.
- Neurodegenerative Disorders : By targeting misfolded or aggregated proteins associated with neurodegenerative diseases, E3 ligase ligand-linker conjugates hold potential as therapeutic agents.
Selectivity and Potency
Research indicates that varying linker lengths significantly influence selectivity for different isoforms of proteins. A study demonstrated that this compound exhibited enhanced degradation efficacy for specific kinases when optimized with a longer linker compared to shorter variants. This optimization is crucial for improving pharmacokinetic properties such as metabolic stability and biodistribution.
In Vivo Efficacy
In animal models, this compound effectively reduced levels of disease-associated proteins. This indicates potential applications in treating conditions like cancer and autoimmune diseases while minimizing side effects by selectively degrading oncogenic proteins without affecting non-target proteins.
作用機序
VH032-PEG3-N3は、ユビキチン-プロテアソームシステムの一部であるフォン・ヒッペル・リンダウE3リガーゼに結合することで効果を発揮します。この結合は、標的タンパク質のユビキチン化とそれに続くプロテアソームによる分解を促進します。VH032-PEG3-N3のアジド基は、クリックケミストリー反応を起こすことを可能にし、さまざまな分子をフォン・ヒッペル・リンダウリガンドに結合させることができます .
類似化合物との比較
類似化合物
VH032: PROTAC技術で使用されるフォン・ヒッペル・リンダウリガンド.
VH298: 同様の用途を持つ別のフォン・ヒッペル・リンダウリガンド.
独自性
VH032-PEG3-N3は、3ユニットのポリエチレングリコールリンカーとアジド基を組み込んでいるため、独自です。これにより、汎用性の高いクリックケミストリー反応が可能になります。これは、PROTACやその他の精密な分子結合を必要とする用途の開発に非常に役立ちます .
生物活性
E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugates 12 , represent a significant advancement in targeted protein degradation (TPD) technology, primarily through their role in the development of proteolysis-targeting chimeras (PROTACs). These compounds facilitate the selective degradation of target proteins by harnessing the ubiquitin-proteasome system, thus offering therapeutic potential in various diseases, including cancer.
Overview of E3 Ligase Ligand-Linker Conjugates
This compound is a bifunctional molecule that consists of:
- An E3 ligase ligand : This component binds to an E3 ubiquitin ligase, crucial for the ubiquitination process.
- A linker : This segment connects the E3 ligase ligand to a target protein ligand, facilitating the formation of a ternary complex necessary for degradation.
The structure can be summarized as:
where is the target protein ligand, is the linker, and is the E3 ligase binding moiety .
The mechanism by which E3 ligase ligand-linker conjugates induce degradation involves several key steps:
- Binding : The conjugate simultaneously binds to the target protein and an E3 ligase.
- Ubiquitination : The E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the target protein.
- Degradation : The polyubiquitinated target protein is recognized by the proteasome and subsequently degraded into smaller peptides .
Biological Activity and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Selectivity : Research indicates that modifications in linker length and structure can significantly influence the selectivity and efficiency of protein degradation. For instance, shorter linkers may enhance selectivity for specific isoforms of proteins, such as p38δ over p38α .
- Therapeutic Applications : this compound have been shown to effectively degrade proteins implicated in cancer progression, making them promising candidates for therapeutic development. In particular, studies have demonstrated their ability to degrade bromodomain-containing proteins like BRD4, which are often overexpressed in various cancers .
Data Table: Summary of Biological Activity
Case Studies
- BRD4 Degradation :
- CDK Degradation :
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)/t23-,24+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOMHQGOVGODTD-ONBPZOJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43N7O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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